2-(2-Bromophenyl)-N-methylacetamide
Overview
Description
2-(2-Bromophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group
Scientific Research Applications
2-(2-Bromophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Bromophenyl compounds are often involved in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 2-(2-Bromophenyl)-N-methylacetamide is likely related to its involvement in carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling . In this process, the bromophenyl group could undergo transmetalation, a process where it transfers from boron to palladium . This reaction is part of a larger mechanism that involves the coupling of chemically differentiated fragments with the metal catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound might participate, is a key biochemical pathway. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N-methylacetamide typically involves the reaction of 2-bromoaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetonitrile or dichloromethane
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-N-methylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at 60°C
Oxidation: Potassium permanganate (KMnO4) in acetone at room temperature
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature
Major Products Formed
Substitution: 2-(2-Aminophenyl)-N-methylacetamide
Oxidation: 2-(2-Bromoquinone)-N-methylacetamide
Reduction: 2-(2-Bromophenyl)-N-methylamine
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)acetamide
- 2-(2-Bromophenyl)-N-ethylacetamide
- 2-(2-Chlorophenyl)-N-methylacetamide
Comparison
Compared to its analogs, 2-(2-Bromophenyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the methyl group on the amide nitrogen can affect the compound’s solubility and pharmacokinetic properties, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJWLOQCRSVLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593167 | |
Record name | 2-(2-Bromophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141438-47-3 | |
Record name | 2-(2-Bromophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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